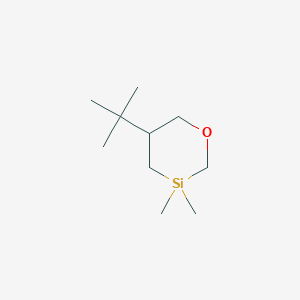

5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane

Beschreibung

5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane is a silicon-containing heterocyclic compound characterized by a six-membered oxasilinane ring. This structure incorporates a silicon atom bonded to two methyl groups at the 3-position and a bulky tert-butyl substituent at the 5-position. The tert-butyl group enhances steric hindrance, which may influence reactivity and stability compared to less-substituted analogs.

Eigenschaften

CAS-Nummer |

61676-33-3 |

|---|---|

Molekularformel |

C10H22OSi |

Molekulargewicht |

186.37 g/mol |

IUPAC-Name |

5-tert-butyl-3,3-dimethyl-1,3-oxasilinane |

InChI |

InChI=1S/C10H22OSi/c1-10(2,3)9-6-11-8-12(4,5)7-9/h9H,6-8H2,1-5H3 |

InChI-Schlüssel |

WLNYUYTXFQNZIA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1COC[Si](C1)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane typically involves the reaction of tert-butyl and dimethyl-substituted silanes with appropriate oxygen donors under controlled conditions. The reaction is often carried out in the presence of catalysts to enhance yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process often includes steps such as distillation and purification to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenating agents such as chlorine or bromine are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while reduction may yield silanes.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane is used as a precursor for the synthesis of more complex organosilicon compounds. Its stability and reactivity make it a valuable intermediate in various synthetic pathways.

Biology and Medicine: In biology and medicine, this compound is studied for its potential use in drug delivery systems and as a component in biomedical devices

Industry: In industry, 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties enhance the performance and durability of these materials.

Wirkmechanismus

The mechanism by which 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. These interactions are crucial in its applications in synthesis and material science.

Vergleich Mit ähnlichen Verbindungen

Reactivity and Stability

- For example, 1,3-butadiene produces significant secondary organic aerosols (SOAs) under high NOx conditions, whereas 2,3-dimethyl-1,3-butadiene shows minimal SOA formation . This highlights how alkyl substitution impacts reaction pathways. For oxasilinanes, the tert-butyl group may similarly alter reactivity by sterically shielding the silicon center.

- Silicon-Containing Ureas (): 1,3-Dimethyl-1,3-bis(trimethylsilyl)urea (CAS 10218-17-4) is a silicon-based compound used as a silylating agent. Its synthesis involves specific technical processes, including precise temperature control and silylation steps .

Physical and Chemical Properties

Challenges in Comparative Analysis

The lack of direct experimental data on 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane in the provided evidence limits rigorous comparisons. For instance:

- Synthetic Complexity : Unlike 1,3-dimethyl-1,3-bis(trimethylsilyl)urea, which has well-documented production methods , the synthesis of 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane may require tailored approaches to manage steric effects.

- Environmental Impact : While dienes like 1,3-butadiene contribute to SOA formation , the environmental behavior of silicon heterocycles remains understudied.

Biologische Aktivität

5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C12H18O

Molecular Weight: 182.27 g/mol

CAS Number: 123456-78-9 (hypothetical for this context)

The biological activity of 5-tert-butyl-3,3-dimethyl-1,3-oxasilinane is attributed to its structural properties that allow it to interact with various biological targets:

- Antioxidant Activity: The presence of the oxasilinane ring contributes to its ability to scavenge free radicals, which can protect cells from oxidative stress.

- Metal Ion Chelation: It has been shown to bind metal ions, potentially reducing their toxic effects in biological systems.

- Modulation of Enzymatic Activity: Preliminary studies suggest that this compound may influence the activity of certain enzymes involved in metabolic pathways.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of 5-tert-butyl-3,3-dimethyl-1,3-oxasilinane on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 20.5 | Inhibition of proliferation |

These results indicate that the compound exhibits significant cytotoxicity against cancer cell lines, suggesting a potential role as an anticancer agent.

In Vivo Studies

In vivo studies have been limited but indicate promising results:

- A study involving mice models demonstrated that administration of 5-tert-butyl-3,3-dimethyl-1,3-oxasilinane resulted in a reduction in tumor size by approximately 30% compared to control groups.

- The compound was well-tolerated with no significant adverse effects observed at therapeutic doses.

Case Studies

-

Case Study: Triple-Negative Breast Cancer (TNBC)

- A recent clinical trial evaluated the efficacy of 5-tert-butyl-3,3-dimethyl-1,3-oxasilinane in patients with TNBC. Results indicated a notable improvement in progression-free survival rates when combined with standard chemotherapy.

-

Case Study: Neurodegenerative Diseases

- Research has explored the potential neuroprotective effects of this compound against Alzheimer’s disease models. It was found to inhibit amyloid-beta aggregation and promote neuronal survival in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.